Product packaging for beta-NM;NMN(Cat. No.:)

beta-NM;NMN

Cat. No.: B10760172
M. Wt: 334.22 g/mol
InChI Key: DAYLJWODMCOQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism in Cellular Homeostasis

Nicotinamide Adenine Dinucleotide (NAD+) is a central coenzyme in every living cell, indispensable for life. youthandearth.comnih.gov Its significance extends far beyond its classical role in bioenergetics, acting as a critical signaling molecule that governs cellular health and homeostasis. ahajournals.orgtandfonline.com The balance of NAD+ and its reduced form, NADH, is fundamental to cellular metabolism, while the consumption of NAD+ as a substrate for various enzymes links the cell's energy state to a wide range of physiological processes. nih.govahajournals.org

Substrate for NAD+-Dependent Enzymes Beyond its function in redox reactions, NAD+ serves as a crucial substrate for several families of non-redox, NAD+-consuming enzymes. nih.gov These enzymes cleave the NAD+ molecule to utilize its components for cellular signaling and regulation, producing nicotinamide (NAM) as a byproduct. nih.gov Key classes of these enzymes include:

Sirtuins: These are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play a critical role in regulating cellular homeostasis. nih.govconsensus.app Sirtuins are involved in a multitude of cellular processes, including DNA repair, gene expression, inflammation control, metabolic regulation, and mitochondrial biogenesis. youthandearth.comtandfonline.comjinfiniti.com Their activity is directly dependent on the availability of NAD+, linking the cell's metabolic state to longevity and stress response pathways. tandfonline.comconsensus.app

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes that use NAD+ to synthesize poly(ADP-ribose) chains on target proteins. nih.gov This process is fundamental for DNA repair and maintaining genomic stability. nih.govstanford.edu When DNA damage occurs, PARP activity increases significantly, consuming large amounts of NAD+ to orchestrate the repair process. stanford.edu

CD38 and CD157: These are NAD+ glycohydrolases (NADases) primarily located on the cell surface. nih.gov They hydrolyze NAD+ and are involved in calcium signaling and immune cell function. nih.govtandfonline.comstanford.edu

The constant consumption of NAD+ by these enzymes necessitates its continuous synthesis to maintain stable intracellular pools, which is essential for cellular function and organismal health. nih.govtandfonline.com A decline in cellular NAD+ levels, which is observed during aging and in certain disease states, is linked to impaired function of these enzymes, contributing to metabolic decline, mitochondrial dysfunction, and the accumulation of cellular damage. nih.govnih.govconsensus.app

Key NAD+-Consuming Enzyme Families and Their Functions

Enzyme FamilyPrimary FunctionCellular Processes RegulatedReference
Sirtuins (e.g., SIRT1, SIRT3)NAD+-dependent deacetylation and ADP-ribosylationMetabolism, DNA repair, inflammation, mitochondrial function, gene expression, aging nih.govnih.govtandfonline.com
Poly(ADP-ribose) Polymerases (PARPs)DNA damage detection and repair, genomic stabilitySynthesis of poly(ADP-ribose) for signaling DNA damage nih.govstanford.edu
CD38 / CD157NAD+ glycohydrolase activityCalcium signaling, immune cell activation and adhesion nih.govtandfonline.comstanford.edu

NMN as a Key Precursor in NAD+ Biosynthesis Pathways

To counteract its constant consumption and maintain cellular homeostasis, NAD+ is continuously synthesized through several pathways. tandfonline.com In mammals, these pathways include the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide or its derivatives). nih.govstanford.edu Of these, the salvage pathway is the most prominent, accounting for the majority of NAD+ synthesis in mammalian cells. frontiersin.orgnih.gov Nicotinamide Mononucleotide (NMN) is a central and direct intermediate in this critical salvage pathway. nih.govbiorxiv.org

The salvage pathway recycles nicotinamide (NAM), which is produced as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. nih.govnmn.com The pathway essentially consists of two enzymatic steps:

Conversion of NMN to NAD+: NMN is then adenylylated, meaning an adenosine (B11128) monophosphate (AMP) moiety is transferred to it from ATP. This reaction is catalyzed by a family of enzymes called nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. nih.govnih.gov

Mammals possess three isoforms of NMNAT, which are localized to different subcellular compartments:

NMNAT1 is found in the nucleus. nih.govbiorxiv.org

NMNAT2 is primarily located in the cytosol and Golgi complex. biorxiv.org

NMNAT3 resides in the mitochondria. nih.govbiorxiv.org

This compartmentalization allows for the synthesis of distinct NAD+ pools within the cell, catering to the specific needs of each organelle. tandfonline.com

NMN can also be generated from another NAD+ precursor, nicotinamide riboside (NR). nmn.com NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN, which then enters the salvage pathway to be converted into NAD+. nih.govnmn.com Because NMN is the immediate product of the rate-limiting enzyme NAMPT and requires only a single enzymatic step to become NAD+, it is considered a potent and effective precursor for boosting NAD+ levels. nih.govnih.gov Studies in rodent models have consistently shown that systemic administration of NMN effectively increases NAD+ concentrations in a wide variety of peripheral tissues. nih.gov

Research Findings: Effect of NMN Administration on Tissue NAD+ Levels in Rodents

TissueObserved EffectReference
PancreasEnhanced NAD+ biosynthesis nih.gov
LiverEnhanced NAD+ biosynthesis nih.gov
Adipose TissueIncreased NAD+ biosynthesis and SIRT1 activity nih.gov
HeartRestored NAD+ levels nih.gov
Skeletal MuscleIncreased NAD+ levels nih.gov
KidneyIncreased NAD+ levels nih.gov
EyesIncreased NAD+ levels nih.gov
Blood Vessel (Aorta)Restored NAD+ levels nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2O8P B10760172 beta-NM;NMN

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N2O8P

Molecular Weight

334.22 g/mol

IUPAC Name

[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)

InChI Key

DAYLJWODMCOQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N

Origin of Product

United States

Biosynthesis and Metabolic Regulation of Nicotinamide Mononucleotide

Endogenous NMN Biosynthesis Pathways

The production of NMN within the body is primarily accomplished through two major routes: the de novo synthesis pathway and the salvage pathway. mdpi.com

The de novo synthesis of NMN begins with the amino acid tryptophan in most mammals or aspartate in many bacteria. mdpi.com In organisms like S. cerevisiae and Bacillus subtilis, this pathway involves a series of enzymatic reactions that ultimately produce nicotinic acid mononucleotide (NaMN). mdpi.com NaMN can then be converted to NAD+, which is subsequently degraded by enzymes known as Nudix hydrolases (such as NUDE, MazG, and USHA) to yield NMN. mdpi.comresearchgate.net Alternatively, a more direct conversion of NaMN to NMN can be facilitated by NMN synthetase. researchgate.net

In bacteria like E. coli, the de novo pathway starts with aspartate and proceeds through the intermediate quinolinic acid (QA). mdpi.com The enzymes L-aspartate oxidase and quinolinate synthase are key to this process. mdpi.com Quinolinate phosphoribosyltransferase then converts QA to NaMN. mdpi.com Recent research has focused on engineering this pathway in E. coli to enhance NMN production, achieving a significant increase in yield. nih.govacs.org

Key Molecules in De Novo SynthesisFunctionOrganism Type
TryptophanStarting precursorMammals
AspartateStarting precursorBacteria
Nicotinic Acid Mononucleotide (NaMN)Intermediate moleculeMammals, Bacteria
Quinolinic Acid (QA)Intermediate in the bacterial pathwayBacteria

The salvage pathway is the primary mechanism for maintaining NAD+ levels in mammals and involves the recycling of nicotinamide (B372718) (NAM), a breakdown product of NAD+-consuming reactions. frontiersin.orgmdpi.com This pathway is considered the most significant route for NMN synthesis. mdpi.com It primarily utilizes two main routes for converting precursors back into NMN. mdpi.com

At the heart of the salvage pathway is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). frontiersin.orgfrontiersin.org NAMPT catalyzes the rate-limiting step in the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. mdpi.comfrontiersin.orgnih.gov This enzyme is crucial for cellular metabolism, and its activity directly influences the levels of intracellular NAD+. frontiersin.orgfrontiersin.org The reaction catalyzed by NAMPT is considered a bottleneck in NAD+ synthesis from nicotinamide. mdpi.com NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms, with eNAMPT also capable of catalyzing NMN synthesis in the plasma. frontiersin.orgfrontiersin.org The efficiency of NAMPT can be significantly influenced by the availability of its substrate, PRPP. mdpi.com

Another arm of the salvage pathway involves nicotinamide riboside (NR), another precursor to NMN. nih.gov Nicotinamide riboside kinases (NRK1 and NRK2) phosphorylate NR to form NMN. nih.govuniprot.orgfrontiersin.org While NRK1 is found in most tissues, NRK2 expression is more restricted, primarily to skeletal and heart muscle. frontiersin.org Studies in skeletal muscle cells have shown that both NRK1 and NRK2 can convert NR to NMN, indicating a degree of redundancy in their function. nih.govuiowa.edu Interestingly, these studies also revealed that the utilization of exogenous NMN to boost NAD+ levels is also dependent on NRK activity, suggesting that extracellular NMN may be converted to NR before entering the cell to be re-phosphorylated back to NMN. nih.govfrontiersin.orguiowa.edu

Salvage Pathway EnzymesSubstrate(s)ProductKey Characteristic
Nicotinamide Phosphoribosyltransferase (NAMPT)Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP)Nicotinamide Mononucleotide (NMN)Rate-limiting enzyme in the primary salvage pathway. mdpi.comnih.gov
Nicotinamide Riboside Kinase 1 (NRK1)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)Ubiquitously expressed. frontiersin.org
Nicotinamide Riboside Kinase 2 (NRK2)Nicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)Primarily expressed in skeletal and heart muscle. frontiersin.org

The production of NMN is tightly controlled by the activity of several key enzymes. NAMPT is a primary regulatory point, and its activity is a bottleneck for NAD+ synthesis from nicotinamide. mdpi.com The availability of PRPP, a substrate for NAMPT, is also a critical limiting factor for NMN production. mdpi.comnih.gov Therefore, metabolic engineering strategies often focus on increasing the intracellular pool of PRPP to drive more efficient NMN synthesis. mdpi.comnih.gov

Furthermore, other enzymes can influence NMN homeostasis. For instance, nicotinamide N-methyltransferase (NNMT) can impact the availability of NAM, a precursor for the NAMPT-mediated pathway, by methylating it for excretion. mdpi.com The activity of Nudix hydrolases, which degrade NAD+ to NMN in the de novo pathway, also represents a point of regulation. mdpi.comresearchgate.net In engineered systems, the choice and optimization of enzymes, such as using highly active NRKs, have been shown to significantly enhance NMN production. frontiersin.org

Nicotinamide Salvage Pathway

NMN Metabolism and Turnover

Once synthesized, NMN is a central intermediate in NAD+ metabolism. mdpi.com It is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs), which are present in various cellular compartments. nih.gov The resulting NAD+ is then utilized by a host of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), in processes like DNA repair and metabolic regulation. frontiersin.orgnih.gov The consumption of NAD+ by these enzymes releases nicotinamide (NAM), which re-enters the salvage pathway, completing the cycle. frontiersin.org

Conversion to NAD+ via Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)

The final step in the synthesis of NAD+ from NMN is catalyzed by a group of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.goventity-health.com These enzymes facilitate the transfer of an adenylyl moiety from ATP to NMN, resulting in the formation of NAD+ and pyrophosphate. mdpi.com In mammals, three distinct isoforms of NMNAT have been identified, each with a specific subcellular location, highlighting their non-redundant and organelle-specific functions. nih.govresearchgate.net

NMNAT1: This isoform is exclusively found in the nucleus. nih.govnih.gov Its primary role is to supply NAD+ for nuclear processes, including the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and genomic stability. nih.govresearchgate.net

NMNAT2: Predominantly expressed in neurons, NMNAT2 is localized to the Golgi complex and synaptic vesicles. nih.govnih.gov It plays a vital role in maintaining axonal health and is considered an axon maintenance factor. uniprot.org This isoform can also utilize nicotinic acid mononucleotide (NaMN) as a substrate, although less efficiently than NMN. uniprot.org

NMNAT3: This isoform is located within the mitochondria. nih.gov Notably, NMNAT3 shows a high tolerance for substrate modifications and, unlike NMNAT1 which preferentially synthesizes NAD+, NMNAT3 can also form NADH directly from reduced nicotinamide mononucleotide. nih.gov

The distinct localization of these isoforms suggests the existence of independent NAD+ biosynthetic pathways within the nucleus, mitochondria, and cytoplasm, each tailored to the specific needs of that compartment. nih.gov The activity of these enzymes is essential for cell survival, as the deletion of any single NMNAT gene in mice is lethal, indicating their functions cannot be compensated for by the other isoforms. researchgate.net

Degradation Pathways of NMN and Influencing Factors

The stability and degradation of NMN are influenced by several factors, both enzymatic and environmental. Extracellularly, NMN is susceptible to degradation by enzymes such as CD38. wikipedia.org CD38 is a transmembrane enzyme that can hydrolyze NMN, impacting its availability for cellular uptake. wikipedia.org

Within the cell, NMN can be dephosphorylated back to nicotinamide riboside (NR). This process can be catalyzed by 5'-nucleotidases. chinbullbotany.com Studies in plants have identified specific 5'-nucleotidase genes that can catalyze the degradation of NMN to NR. chinbullbotany.com

The stability of NMN is also significantly affected by physical and chemical conditions:

Temperature: High temperatures accelerate the degradation of NMN. nih.gov In solution, NMN degradation is observed at elevated temperatures, with complete degradation occurring within hours at 80°C. rsc.org It is more stable at lower temperatures. nih.gov

pH: NMN is most stable in neutral or weakly acidic/alkaline environments. nih.gov Strong acids or alkalis significantly increase the rate of its degradation. nih.gov The hydrolysis of the glycosidic bond is accelerated under highly acidic (pH < 4) or alkaline (pH > 9) conditions. mdpi.com

Encapsulation techniques, such as within microgels, have been shown to improve the stability of NMN in acidic or alkaline environments, though they may not offer significant protection against heat-induced degradation. rsc.org

Molecular Mechanisms Governing Intracellular NMN and NAD+ Levels

The intracellular concentrations of NMN and NAD+ are tightly regulated through a complex interplay of enzymatic activity and the availability of metabolic precursors. This ensures that cellular NAD+ pools are maintained to meet the demands of various biological processes.

Regulation of Key Enzyme Activities

A primary control point in the regulation of NMN and NAD+ levels is the activity of key biosynthetic enzymes.

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the salvage pathway that produces NMN from nicotinamide (NAM), NAMPT activity is a critical determinant of the NAD+ pool. nih.govfrontiersin.orgnih.gov The expression and activity of NAMPT are influenced by various factors, including cellular energy status and circadian rhythms. nih.gov For instance, both glucose restriction and exercise have been shown to increase NAMPT protein levels in skeletal muscle. nih.gov The activity of NAMPT itself is subject to feedback inhibition by its products and other molecules. acs.org For example, SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, has been shown to directly deacetylate and upregulate the enzymatic activity of NAMPT. nih.gov

Nicotinamide N-methyltransferase (NNMT): This enzyme influences the availability of NAM, a precursor for NMN synthesis. NNMT catalyzes the methylation of NAM, which prevents it from entering the NAD+ salvage pathway. mdpi.com Therefore, high NNMT activity can lead to a depletion of the NAM pool available for NMN synthesis, consequently affecting NAD+ levels. mdpi.com

NAD+-Consuming Enzymes: The activities of enzymes like PARPs, sirtuins, and CD38, which consume NAD+, also play a crucial role in regulating NAD+ levels. nih.gov Increased activity of these enzymes, often triggered by cellular stress such as DNA damage or inflammation, can lead to a significant depletion of the NAD+ pool, which in turn necessitates increased NMN synthesis to replenish it. nih.govmdpi.com

Precursor Availability and Metabolic Flux

The availability of precursors is fundamental to the rate of NMN and NAD+ synthesis. The primary precursors for the salvage pathway are nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). frontiersin.org

Precursor Supply: The intracellular concentration of PRPP, which is synthesized through the pentose (B10789219) phosphate (B84403) pathway, can be a limiting factor for NMN production. mdpi.comrsc.org Strategies to enhance the metabolic flux towards PRPP synthesis are a key focus in the biotechnological production of NMN. mdpi.comrsc.org Similarly, the availability of NAM, derived from the diet or from the breakdown of NAD+ by consuming enzymes, directly impacts the rate of NMN synthesis via the salvage pathway. entity-health.com

Molecular and Cellular Mechanisms Mediated by Nmn in Preclinical Models

Modulation of NAD+-Dependent Enzymes

Nicotinamide (B372718) mononucleotide (NMN) is a precursor molecule for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme involved in numerous cellular processes. consensus.appfrontiersin.org Research in preclinical models has demonstrated that NMN supplementation can elevate intracellular NAD+ levels, which in turn modulates the activity of various NAD+-dependent enzymes crucial for cellular function and health. consensus.appfrontiersin.org

Sirtuins are a class of NAD+-dependent enzymes that remove acetyl groups from proteins, a process known as deacetylation. frontiersin.org This activity is fundamentally linked to cellular energy status, and by increasing NAD+ availability, NMN can enhance sirtuin function. frontiersin.org

SIRT1 is a key regulator of metabolic pathways and gene expression. mdpi.com NMN-mediated increases in NAD+ have been shown to activate SIRT1, leading to a range of physiological effects in preclinical studies. frontiersin.orgaginganddisease.org In aged mice, NMN administration has been found to reverse age-related changes in gene expression, particularly those associated with inflammation, through the activation of SIRT1. aginganddisease.org Furthermore, NMN supplementation has been shown to be protective in a mouse model of age-related acute kidney injury by restoring NAD+ and SIRT1 levels in a manner dependent on SIRT1. aginganddisease.org

In the realm of metabolic control, elevated NAD+ levels through NMN have been demonstrated to boost the deacetylase activity of SIRT1, which offers protection against metabolic disorders induced by a high-fat diet in mice. mdpi.com NMN has also been observed to improve insulin (B600854) sensitivity and glucose tolerance in diabetic mouse models by replenishing NAD+ and thereby enhancing SIRT1 activity. aginganddisease.org Studies on the vascular system of aged mice have revealed that NMN can improve the function of the endothelium, the inner lining of blood vessels, and decrease oxidative stress by activating SIRT1. frontiersin.org The critical role of SIRT1 in these processes is underscored by findings that the cardioprotective effects of NMN, such as reducing the size of damaged tissue after a heart attack in a mouse model, are not observed in mice lacking the SIRT1 gene. frontiersin.org Mechanistically, SIRT1 activation by NMN leads to the deacetylation of proteins like the p65 subunit of the NFκB complex, which is involved in inflammation and insulin resistance, and the FOXO1 transcription factor, which regulates responses to oxidative stress. mdpi.comresearchgate.net

Table 1: Effects of NMN on SIRT1-Mediated Processes in Preclinical Models
Preclinical ModelEffect of NMN SupplementationSIRT1-Mediated MechanismReference
Aged MiceReversal of age-related gene expression changesInduction of SIRT1 activity aginganddisease.org
Aged Mice with Acute Kidney InjuryProtection against kidney injuryRestoration of SIRT1 and NAD+ levels aginganddisease.org
High-Fat Diet-Fed MiceProtection against metabolic diseasePromotion of SIRT1 deacetylase activity mdpi.com
Mouse Model of DiabetesImproved glucose intolerance and insulin sensitivityRestoration of NAD+ levels and SIRT1 activity aginganddisease.org
Aged MiceImproved endothelial functionActivation of SIRT1 frontiersin.org
Mouse Ischemia-Reperfusion ModelReduced myocardial infarction sizeDeacetylation of Forkhead Box O1 (FOXO1) frontiersin.org
Septic MiceAttenuation of memory dysfunction and neuroinflammationActivation of the NAD+/SIRT1 pathway nih.gov

Within the mitochondria, sirtuins such as SIRT3 and SIRT4 are key in regulating energy balance and mitochondrial health. ijbs.com SIRT3 is recognized as a primary deacetylase in the mitochondria. frontiersin.org By elevating the mitochondrial NAD+ pool, NMN supplementation enhances the activity of these sirtuins. jci.orgjci.org

The beneficial impact of NMN on heart function and energy production has been shown to be dependent on SIRT3. jci.orgjci.org In a mouse model of Friedreich's ataxia, a disease affecting the heart, NMN treatment restored cardiac function; however, this effect was absent in mice lacking SIRT3, indicating its essential role. jci.orgjci.org NMN also promotes the SIRT3-dependent deacetylation of superoxide (B77818) dismutase 2 (SOD2), a vital mitochondrial enzyme that helps to reduce harmful reactive oxygen species (ROS). frontiersin.orgmdpi.com Additionally, NMN has been found to improve the breakdown of fatty acids for energy in the mitochondria by activating SIRT3, which in turn deacetylates the enzyme long-chain acyl-CoA dehydrogenase (LCAD). mdpi.com

Table 2: NMN's Influence on Mitochondrial Sirtuins and Energy Homeostasis
SirtuinEffect of NMN-Mediated ActivationPreclinical Model ContextReference
SIRT3Improved cardiac function and bioenergeticsFriedreich's ataxia cardiomyopathy mouse model jci.orgjci.org
SIRT3Reduced mitochondrial ROS productionIschemia models frontiersin.orgmdpi.com
SIRT3Enhanced mitochondrial fatty acid oxidationCardiomyocyte studies mdpi.com
SIRT3Prevention of post-ischemic mitochondrial fragmentationCerebral ischemia model frontiersin.org
SIRT4Modulation of mitochondrial phenotype and functionSkeletal muscle cells ijbs.com

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for repairing damaged DNA and maintaining the stability of the genome. mdpi.com PARP1, which is a significant consumer of NAD+, is activated when it detects breaks in DNA strands. frontiersin.orgmdpi.com With aging, an increase in DNA damage can cause PARPs to become overactive, leading to a substantial depletion of NAD+. frontiersin.org

NMN supplementation can help to counteract the age-associated decline in the body's ability to repair DNA by restoring NAD+ levels. nih.gov A study in aged mice exposed to radiation showed that NMN treatment increased NAD+ in the liver, boosted PARP1 activity, and improved the repair of damaged DNA. nih.gov By increasing NAD+, NMN can also overcome the inhibition of PARP1 by another protein called DBC1, thus restoring its DNA repair capabilities. mdpi.comnih.gov Research using human kidney cells and mouse models of kidney injury has also shown that NMN can lessen DNA damage and cellular aging. nih.gov

In addition to sirtuins and PARPs, other enzymes like CD38 and CD157 also use NAD+ in their reactions. frontiersin.orgmdpi.com The activity of these enzymes can contribute to the decrease in NAD+ levels observed with aging. mdpi.com By providing the raw material for the NAD+ salvage pathway, NMN helps to offset the consumption of NAD+ by these various enzymes, thus helping to maintain a stable supply of NAD+ in the cell. mdpi.compreprints.org This is vital for a wide range of cellular functions that rely on NAD+, including programmed cell death and immune system responses. frontiersin.orgnmn.com

Sirtuin Activation and Substrate Deacetylation

Energy Metabolism and Mitochondrial Function

Supplementation with NMN has been shown to have a significant positive impact on energy metabolism and the function of mitochondria in a variety of preclinical settings. consensus.app These benefits are primarily driven by the restoration of cellular NAD+ levels, which is a fundamental coenzyme for the redox reactions that underpin metabolic pathways and is vital for the health of mitochondria. frontiersin.orgmdpi.com

Long-term NMN administration in mice has been demonstrated to counteract many of the physiological declines associated with aging, such as by boosting energy metabolism, improving the body's sensitivity to insulin, and maintaining healthier levels of lipids in the blood. consensus.app NMN supplementation also helps to improve the function of mitochondria and can reverse age-related changes in gene expression in key metabolic organs. aginganddisease.org In older mice, NMN has been shown to enhance the oxidative metabolism of mitochondria in skeletal muscle and restore a healthy balance of proteins within the mitochondria. aginganddisease.org

Table 3: Impact of NMN on Energy Metabolism and Mitochondrial Function in Preclinical Studies
Preclinical ModelObserved Effect of NMNMetabolic/Mitochondrial PathwayReference
Long-term study in miceEnhanced energy metabolism, improved insulin sensitivityGeneral metabolic health consensus.app
Aged miceImproved mitochondrial oxidative metabolism in skeletal muscleMitonuclear protein balance aginganddisease.org
Aging miceEnhanced brain mitochondrial functionSirt1/AMPK/PGC-1α signaling pathway frontiersin.org
Mice with cardiac stressReduced mitochondrial ROS, maintained mitochondrial homeostasisCardiac energy metabolism mdpi.com
Mouse model of Leigh syndromePreserved mitochondrial functionMitochondrial disorder aginganddisease.org
Mice with hemorrhagic shockPreserved mitochondrial function and increased survivalCellular energy production aginganddisease.org

Enhancement of Cellular Adenosine (B11128) Triphosphate (ATP) Production

Nicotinamide Mononucleotide (NMN) plays a crucial role in cellular energy metabolism primarily by serving as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in the production of Adenosine Triphosphate (ATP). mdpi.comnad.com NAD+ is essential for redox reactions in metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, and is a key component of the electron transport chain in mitochondria, where the majority of ATP is generated through oxidative phosphorylation. mdpi.com

Preclinical studies have consistently demonstrated that NMN supplementation can effectively raise intracellular NAD+ levels, thereby enhancing ATP production. nmn.com For instance, in a rodent model of hemorrhagic shock, a condition characterized by depleted NAD+ and severe metabolic derangement, NMN administration increased NAD+ levels in both the liver and kidneys. nih.gov While NMN treatment rescued ATP levels in the kidneys, it did not restore the more severely depressed ATP stores in the liver. nih.gov

In a cellular model of Parkinson's disease using rotenone-treated PC12 cells, NMN treatment was shown to restore intracellular NAD+ and ATP levels, mitigating the mitochondrial inhibitor-induced impairment of energy metabolism. spandidos-publications.com Similarly, in a model of global cerebral ischemia, NMN was found to maintain cellular NAD+ levels, which in turn supports ATP synthesis and helps ameliorate brain damage. frontiersin.org

The mechanism by which NMN boosts ATP production is directly linked to its ability to replenish the NAD+ pool. mdpi.comnad.com This increased NAD+ availability enhances the efficiency of metabolic pathways that generate ATP. mdpi.com Studies have shown that NMN administration stimulates mitochondrial bioenergetic metabolism, leading to elevated hippocampal ATP pools in mice. nih.gov

The synthesis of NMN itself, however, requires ATP, making the net gain in ATP a critical factor. nih.gov Efficient ATP regeneration systems are therefore important for the cost-effective production of NMN for research and potential therapeutic use. nih.gov

The following table summarizes findings from preclinical studies on the effect of NMN on ATP production.

Model System Key Findings Reference
Rodent model of hemorrhagic shockIncreased NAD+ in liver and kidneys; rescued ATP levels in kidneys. nih.gov
Rotenone-treated PC12 cells (Parkinson's model)Restored intracellular NAD+ and ATP levels. spandidos-publications.com
Mouse model of global cerebral ischemiaMaintained cellular NAD+ levels, supporting ATP synthesis. frontiersin.org
Male mice (C57BL/6J)Increased hippocampal tissue ATP levels. nih.gov

Mitochondrial Biogenesis and DNA Replication

NMN has been shown to influence mitochondrial biogenesis, the process of generating new mitochondria, and mitochondrial DNA (mtDNA) replication in preclinical models. These effects are largely mediated through the activation of the SIRT1/PGC-1α signaling pathway. frontiersin.orgmdpi.com SIRT1, a NAD+-dependent deacetylase, plays a critical role in regulating mitochondrial health and energy metabolism. frontiersin.org

In aging mice, NMN supplementation has been found to upregulate the expression of SIRT1, phosphorylated AMP-activated protein kinase (p-AMPK), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in the brain. frontiersin.org This activation of the SIRT1/AMPK/PGC-1α axis is central to enhancing mitochondrial biogenesis and cellular energy homeostasis. frontiersin.org The beneficial effects of NMN on mitochondrial function were abolished when SIRT1 was inhibited, confirming the pathway's dependency. frontiersin.org

Furthermore, NMN has been demonstrated to directly impact mtDNA replication. A study using human kidney cells (HEK293) showed that treatment with β-NMN activated and improved the rate of mtDNA replication. nih.govnmn.com This was achieved by increasing the pool of nucleotides within the mitochondria and decreasing their degradation products. nih.gov The study suggests that NMN metabolism supports mtDNA replication by maintaining the balance of the mitochondrial nucleotide pool. nih.gov Another study corroborated these findings, showing that NMN administration increased the amount of mtDNA in human kidney cells. nmn.com

Research has identified two primary mechanisms by which β-NMN boosts the nucleotide pool for mtDNA replication. longevitybox.co.uk First, it increases the synthesis of ubiquinone (coenzyme Q10) in the inner mitochondrial membrane, which enhances the electron transport chain and activates dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) synthesis. longevitybox.co.uknmn.com Second, β-NMN is metabolized into nicotinamide and ribose 5-phosphate, the latter of which can be used as a sugar source for nucleotide synthesis. longevitybox.co.uk

The table below summarizes key preclinical findings on NMN's role in mitochondrial biogenesis and DNA replication.

Model System Key Findings Reference
Aging miceUpregulated SIRT1, p-AMPK, and PGC-1α in the brain, enhancing mitochondrial function. frontiersin.org
Human kidney cells (HEK293)Activated and improved the rate of mtDNA replication by increasing the mitochondrial nucleotide pool. nih.govresearchgate.net
Human kidney cellsIncreased the amount of mtDNA. nmn.com
Aged miceIncreased ubiquinone levels in heart and kidney mitochondria. longevitybox.co.uk

Regulation of AMP-activated Protein Kinase (AMPK) Signaling and Metabolic Shifting

NMN has been shown in preclinical models to be a potent activator of AMP-activated protein kinase (AMPK), a crucial energy sensor that regulates cellular metabolism. nmn.comwellness-one.com Activation of AMPK helps to maintain glucose and lipid metabolism homeostasis and is considered a potential therapeutic target for metabolic diseases. wellness-one.com

In human breast cancer cells, treatment with NMN led to a dramatic increase in AMPK activity, with a more than 12-fold increase observed after one hour. nmn.com This surge in AMPK activity suggests a promotion of processes like mitochondrial production and autophagy, which have anti-aging effects. nmn.com

NMN-mediated AMPK activation also plays a role in metabolic shifting. In response to DNA damage, cells can undergo a metabolic shift from glycolysis towards oxidative phosphorylation to promote survival. nmn.com NMN, by replenishing NAD+ levels, can influence this shift. nmn.comnih.gov In HeLa cells with DNA damage, NMN supplementation, along with PARP inhibition, reversed the metabolic shift from oxidative phosphorylation back to glycolysis. nmn.com

Furthermore, NMN's influence on AMPK signaling has implications for glucose and lipid metabolism. In mouse models of type 2 diabetes, NMN has been shown to improve glucose tolerance by restoring NAD+ levels and enhancing hepatic insulin sensitivity through the activation of SIRT1. mdpi.com The activation of the SIRT1/AMPK/PGC-1α pathway is a key mechanism through which NMN exerts its beneficial effects on metabolism. frontiersin.org In high-fat diet-fed mice, NMN treatment improved glucose uptake, and proteomic analysis revealed organ-specific effects, including the upregulation of thermogenic UCP1 in muscle tissue, promoting enhanced glucose utilization. biorxiv.org

However, the effects of NMN on metabolism can be complex. One study found that while NMN improved glucose tolerance in the presence of elevated free fatty acids, it impaired glucose tolerance under normal conditions due to decreased β-cell function. mdpi.com

The following table summarizes key findings on NMN's regulation of AMPK signaling and metabolic shifting in preclinical models.

Model System Key Findings Reference
Human breast cancer cells (MCF-7)Increased AMPK activity by over 1200% after one hour of treatment. nmn.com
HeLa cells with DNA damageReversed the metabolic shift from oxidative phosphorylation to glycolysis when combined with PARP inhibition. nmn.com
Mouse models of type 2 diabetesImproved glucose tolerance and hepatic insulin sensitivity via SIRT1 activation. mdpi.com
High-fat diet-fed miceImproved glucose uptake with organ-specific metabolic effects. biorxiv.org
C57BL/6J miceShowed dual effects on glucose tolerance depending on free fatty acid levels. mdpi.com

Genomic Stability and Epigenetic Modification

DNA Damage Response and Repair Mechanisms

Nicotinamide Mononucleotide (NMN) has been demonstrated in preclinical studies to play a significant role in enhancing DNA damage response and repair mechanisms, primarily through its role as a precursor to NAD+. nad.comconsensus.app NAD+ is a crucial substrate for Poly(ADP-ribose) polymerases (PARPs), a family of enzymes essential for DNA repair. nad.comnadiol.com

As organisms age, NAD+ levels decline, which can lead to reduced PARP1 activity and an accumulation of DNA damage. nadiol.com Research from Harvard Medical School revealed that NAD+ directly regulates protein-protein interactions involved in DNA repair. nadiol.com Specifically, NAD+ binds to the protein DBC1 (deleted in breast cancer 1), preventing it from inhibiting PARP1. nmn.com By boosting NAD+ levels, NMN supplementation can reduce the interaction between DBC1 and PARP1, thereby enhancing PARP1's ability to repair damaged DNA. nadiol.com

In a study involving aged mice, NMN administration for just one week resulted in a remarkable improvement in their capacity to repair DNA damage caused by both aging and radiation exposure, making their cells indistinguishable from those of young mice. nmn.com Similarly, in mice exposed to DNA-damaging radiation, pre-treatment with NMN resulted in lower levels of DNA damage. fightaging.org

Furthermore, NMNAT-1, the nuclear enzyme that synthesizes NAD+ from NMN, has been shown to associate with and stimulate PARP-1 activity. pnas.org This suggests a localized regulation of DNA repair where the enzyme responsible for the final step of NAD+ synthesis directly interacts with and activates a key DNA repair enzyme.

The table below summarizes key preclinical findings on the role of NMN in DNA damage response and repair.

Model System Key Findings Reference
Aged miceImproved the capacity to repair DNA damage from aging and radiation exposure. nmn.com
Mice exposed to radiationShowed lower levels of DNA damage when pre-treated with NMN. fightaging.org
In vitro studiesNMNAT-1, which synthesizes NAD+ from NMN, stimulates PARP-1 activity. pnas.org
Aged mice (liver and muscle)Reduced DNA damage and improved DNA repair by increasing PARP1 activity. tmwellness.com

Influence on MicroRNA (miRNA) Expression Profiles

Preclinical research indicates that NMN supplementation can influence the expression profiles of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. Dysregulation of miRNA expression has been implicated in vascular aging. sonar.chnih.gov

A study conducted on aged mice demonstrated that two weeks of NMN treatment was associated with anti-aging changes in the miRNA expression profile in the aorta. sonar.chnih.gov This alteration in miRNA signatures was linked to the protective effects of NMN on vascular function. The predicted regulatory effects of the NMN-induced changes in miRNAs included anti-atherogenic effects and epigenetic rejuvenation. sonar.ch

The study compared the miRNA profiles of young mice, aged mice, and aged mice treated with NMN. The analysis revealed that NMN treatment led to a miRNA "fingerprint" that was different from that of untreated aged mice and showed a shift towards a more youthful profile. nmn.com The miRNAs affected by NMN treatment were found to target genes involved in key cellular processes such as intracellular signaling, protein balance, and inflammation. nmn.com

These findings suggest that NMN's beneficial effects on vascular health may be mediated, at least in part, by its ability to restore a more youthful miRNA expression profile, thereby influencing gene expression patterns related to vascular aging and disease. sonar.chconsensus.app

The table below summarizes key preclinical findings on the influence of NMN on miRNA expression profiles.

Model System Key Findings Reference
Aged mice (aorta)NMN treatment promoted an anti-aging miRNA expression profile associated with vasoprotection. sonar.chnih.govconsensus.app
Aged miceNMN-induced miRNA changes were predicted to have anti-atherogenic effects and promote epigenetic rejuvenation. sonar.ch
Aged miceAltered miRNA "fingerprints" targeted genes involved in intracellular signaling, protein balance, and inflammation. nmn.com

Impact on DNA Methylation Patterns

The influence of β-NMN on DNA methylation, a fundamental epigenetic mechanism that controls gene expression, is an emerging area of research. DNA methylation involves the addition of a methyl group to DNA, which can alter gene activity without changing the DNA sequence itself. thereversal.co

The proposed link between NMN and DNA methylation is primarily through its role as a precursor to NAD+. thereversal.co NAD+ is a necessary co-substrate for sirtuins, a class of enzymes that are involved in a wide range of cellular processes, including the regulation of gene expression and DNA repair. thereversal.co By supporting sirtuin activity, NMN may indirectly influence DNA methylation patterns and promote healthier gene expression profiles. thereversal.co

While direct, comprehensive studies on NMN's impact on global DNA methylation patterns in preclinical models are still developing, some evidence suggests a potential connection. For instance, the conversion of other NAD+ precursors, like nicotinamide, can place a burden on the body's supply of methyl donors, which are essential for DNA methylation. researchgate.net This raises the possibility that NMN supplementation could also interact with methylation pathways.

It is important to note that DNA methylation patterns are used as a basis for "epigenetic clocks" to estimate biological age. nmn.comnmn.com The potential for interventions to influence these patterns is a subject of significant interest in aging research. However, a long-term study in mice did not find a significant effect of NMN treatment on DNA methylation age as assessed by blood or liver-based clocks. biorxiv.org

Further research is needed to fully elucidate the direct and indirect effects of NMN on DNA methylation patterns in various tissues and under different physiological conditions.

Model System Key Findings Reference
General Research ContextProposed that NMN, by boosting NAD+ and supporting sirtuin activity, may promote healthier DNA methylation profiles. thereversal.co
Long-term mouse studyNMN treatment did not significantly affect DNA methylation age in blood or liver. biorxiv.org

Preclinical Research Findings: Functional Impacts of Nmn Across Biological Systems

Research on Cellular Senescence and Longevity Pathways

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. Senescent cells accumulate in tissues over time, contributing to age-related pathologies through the secretion of a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP). Longevity pathways, such as those governed by sirtuins, play a crucial role in regulating cellular health and lifespan. Preclinical research has explored the potential of NMN to modulate these interconnected processes.

Preclinical studies have demonstrated that NMN can attenuate cellular senescence in various cell types. By boosting intracellular NAD+ levels, NMN is thought to enhance the activity of sirtuins, a class of NAD+-dependent deacetylases that play a critical role in maintaining cellular health and mitigating senescence. For instance, research has shown that NMN supplementation can reduce the number of senescent cells in aged mice. This effect is often accompanied by a decrease in the expression of senescence markers such as senescence-associated β-galactosidase (SA-β-gal) and the cell cycle inhibitors p16 and p21.

In a study involving mouse vascular smooth muscle cells (VSMCs), NMN was found to reverse senescence induced by Angiotensin II, a known pro-aging factor. The treatment significantly reduced the percentage of SA-β-gal-positive cells and lowered the levels of SASP factors. nih.govnmn.com Similarly, NMN has been shown to alleviate senescence in mesenchymal stem cells (MSCs), a cell population with significant regenerative capacity that declines with age. nmn.com By restoring NAD+ levels, NMN helps to preserve the functional integrity of these critical stem cell populations. Furthermore, in models of retinal pigment epithelium (RPE) senescence, a contributor to age-related macular degeneration, NMN supplementation strongly ameliorated cellular senescence. nih.gov

Table 1: Preclinical Findings on NMN and Mitigation of Cellular Senescence

Model System Key Findings
Aged Mice Reduced number of senescent cells.
Mouse Vascular Smooth Muscle Cells Reversed Angiotensin II-induced senescence; decreased SA-β-gal-positive cells and SASP factors. nih.govnmn.com
Mesenchymal Stem Cells Alleviated NAD+ deficiency-induced senescence. nmn.com
Retinal Pigment Epithelium Cells Ameliorated sodium iodate-induced senescence. nih.gov
D-galactose-induced skin aging mice Reduced cellular markers of senescence in the skin. researchgate.net

Cells are constantly exposed to various stressors, including oxidative stress and DNA damage, which contribute to the aging process. The ability of cells to resist and repair damage is crucial for maintaining health and longevity. Preclinical evidence suggests that NMN can bolster these stress resistance pathways, primarily through the activation of sirtuins.

SIRT1, a key sirtuin, is heavily involved in DNA repair processes. By providing the necessary fuel in the form of NAD+, NMN can enhance SIRT1 activity, thereby promoting more efficient DNA repair and maintaining genomic stability. nih.gov Studies have shown that NMN treatment can protect against DNA damage in various models. researchgate.net For instance, in damaged cells, NMN can induce a metabolic shift that promotes cell survival. washu.edu

Furthermore, NMN has been observed to enhance the cellular response to oxidative stress. By boosting NAD+ levels, NMN supports the function of antioxidant enzymes and reduces the accumulation of reactive oxygen species (ROS), which are damaging byproducts of cellular metabolism. This reduction in oxidative stress helps to protect cellular components from damage and preserves cellular function. When the body faces stress from factors like intense exercise or environmental toxins, cellular energy reserves can become depleted; NMN helps to bolster this energy production. mdpi.com

Table 2: Preclinical Findings on NMN and Stress Resistance Pathways

Stressor Model System Key Findings
DNA Damage Cultured Cells NMN promotes cell survival by inducing a metabolic shift. washu.edu
Oxidative Stress Aged Mice NMN supplementation has been shown to reduce oxidative stress.
General Cellular Stress Cultured Cells Increased intracellular NAD+ from NMN activates sirtuins, improving resilience to stress. mdpi.com
Skin Aging Model D-galactose-induced skin aging mice NMN-loaded vesicles prevented DNA damage in skin cells. researchgate.net

Metabolic Homeostasis and Organ System Function

Metabolic homeostasis, the body's ability to maintain a stable internal metabolic environment, is crucial for health and is often disrupted during aging. This can lead to a range of age-related diseases, including type 2 diabetes and cardiovascular disease. Preclinical research has extensively investigated the role of NMN in maintaining metabolic balance and supporting the function of various organ systems.

A decline in insulin (B600854) sensitivity, often referred to as insulin resistance, is a common feature of aging and a precursor to type 2 diabetes. Preclinical studies in animal models have consistently shown that NMN can improve glucose metabolism and enhance insulin sensitivity.

In mice with diet- and age-induced diabetes, NMN administration has been shown to improve glucose tolerance and restore insulin sensitivity. nih.gov These effects are often attributed to the restoration of NAD+ levels in metabolic tissues such as the liver, skeletal muscle, and adipose tissue, leading to improved mitochondrial function and insulin signaling. For example, NMN has been found to improve hepatic insulin sensitivity by influencing the expression of genes related to oxidative stress and inflammatory responses.

A study on obese mice demonstrated that NMN administration restored intestinal NAD+ levels, which in turn led to increased production of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion, and consequently improved glucose metabolism. nmn.com Furthermore, research in male mouse offspring from obese mothers showed that NMN treatment improved glucose tolerance. mdpi.comnmn.com

Table 3: Preclinical Findings on NMN and Glucose Metabolism/Insulin Sensitivity

Animal Model Key Findings
Diet- and Age-Induced Diabetic Mice Improved glucose tolerance and insulin sensitivity. nih.gov
High-Fat Diet-Induced Obese Mice Restored intestinal NAD+ levels and improved glucose metabolism. nmn.com
Male Offspring of Obese Mothers Improved glucose tolerance. mdpi.comnmn.com
Prediabetic Women (Clinical Trial Context) Increased muscle insulin sensitivity and signaling. washu.eduhygieiabiotech.comwustl.eduexamine.comnih.govnmn.comnews-medical.net

Adipose tissue, or body fat, plays a critical role in energy storage and metabolic regulation. With aging and obesity, adipose tissue can become dysfunctional, leading to chronic inflammation and metabolic disturbances. Preclinical research suggests that NMN can positively influence adipose tissue health and lipid metabolism.

In mouse models of obesity, NMN has been shown to suppress age-related adipose tissue inflammation. nih.gov Studies have also demonstrated that NMN can induce lipolysis, the breakdown of fats, in adipocytes. This is achieved, in part, by upregulating the expression of adipose triglyceride lipase (ATGL), a key enzyme in this process, through the SIRT1-AMPK signaling pathway. nih.gov

Furthermore, NMN has been found to alter body composition in obese mice, leading to a reduction in fat mass and an increase in lean mass. nih.gov It has also been shown to reverse high-fat diet-induced increases in blood lipid levels and reduce hepatic steatosis (fatty liver). nih.gov In male offspring of obese mothers, NMN administration reduced fat mass and lowered liver and plasma triglyceride levels. mdpi.comnmn.com NMN has also been shown to attenuate fat tissue scarring (fibrosis) in mice. nmn.com

Table 4: Preclinical Findings on NMN and Adipose Tissue/Lipid Metabolism

Animal Model Key Findings
Obese Mice Altered body composition (reduced fat mass, increased lean mass); reversed high blood lipid levels; reduced hepatic steatosis. nih.gov
Cultured Adipocytes Increased lipolysis through upregulation of ATGL via the SIRT1-AMPK axis. nih.gov
Male Offspring of Obese Mothers Reduced fat mass and liver/plasma triglyceride levels. mdpi.comnmn.com
Mice with Hypoxia-Induced Fat Tissue Fibrosis Attenuated fat tissue inflammation and fibrosis. nmn.com

The circadian rhythm is the body's internal 24-hour clock that regulates sleep-wake cycles and coordinates metabolic processes. Aging is associated with a dampening of these rhythms, which can contribute to metabolic dysregulation. The cellular clock machinery is intricately linked to NAD+ metabolism.

Preclinical studies have shown that NAD+ levels oscillate in a circadian manner and that this oscillation is crucial for the proper functioning of the circadian clock. The core clock protein BMAL1 is involved in regulating the expression of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. In turn, NAD+-dependent sirtuins can deacetylate and influence the activity of clock proteins.

Research in animal models has suggested that NMN supplementation may help maintain robust circadian rhythms. supps247.com.au By boosting NAD+ levels, NMN can potentially counteract the age-related decline in the amplitude of circadian oscillations. In mice with a disrupted circadian clock (Bmal1 mutant mice), NMN treatment was shown to restore mitochondrial oxidative capacity, suggesting that NMN can rescue metabolic defects caused by a dysfunctional clock. nih.gov Restoring NAD+ levels in aged mice has been observed to counteract the age-related decline in circadian rhythms. nmn.com

Table 5: Preclinical Findings on NMN and Circadian Rhythms

Model System Key Findings
Animal Models NMN supplementation may help maintain robust circadian rhythms. supps247.com.au
Bmal1 Mutant Mice NMN treatment restored mitochondrial oxidative capacity. nih.gov
Aged Mice Restoring NAD+ levels counteracted the age-related decline in circadian rhythms. nmn.com

Hepatic Metabolism and Steatosis

Mechanistically, NMN has been found to improve mitochondrial dysfunction and endoplasmic reticulum (ER) oxidative stress in the liver of high-fat diet-fed mice by increasing hepatic nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. nih.gov This improvement is associated with enhanced fat digestion and absorption and stimulation of cholesterol metabolism signaling pathways, while impairing insulin resistance and fatty acid biosynthesis signaling pathways. nih.gov Furthermore, NMN treatment has been shown to prevent the ethanol-induced decrease in certain tricarboxylic acid (TCA) cycle metabolites, such as pyruvate and 2-oxoglutarate, which are key regulators of central carbon metabolism and are known to impact hepatic function, oxidative stress, and steatosis. researchgate.net

ModelKey FindingsReference
High-Fat Diet (HFD) MiceImproved liver steatosis and insulin resistance. Enhanced fat digestion and absorption. nih.gov
Diet-Induced Fatty Liver Disease Models in MiceReduced hepatic fat accumulation, improved insulin sensitivity, and decreased markers of liver inflammation. caringsunshine.comvitabase.com
Ethanol-Induced Liver Damage Model in MicePrevented the decrease in TCA cycle metabolites (pyruvate, 2-oxoglutarate). researchgate.net

Renal Function Modulation

Preclinical evidence suggests a preventative role for NMN against the progression of chronic kidney disease (CKD) pathogenesis. In various mouse models, NMN supplementation has been shown to attenuate both histological and functional damage to the kidney. nih.gov For instance, in a mouse model of unilateral ureteral obstruction, NMN administration was found to reduce renal fibrosis and inflammation.

In models of cisplatin-induced acute kidney injury (AKI), NMN supplementation protected the kidneys by restoring NAD+ levels and increasing the activity of Sirtuin 1 (SIRT1), a key protein in cellular health. nih.gov This protective effect was observed in both young and aged mice, suggesting that NMN could mitigate age-associated susceptibility to AKI. nih.gov The benefits of NMN in these models were substantially diminished in mice lacking SIRT1, indicating the dependency of NMN's protective effects on this protein. nih.gov Furthermore, research has demonstrated that both NMN and another NAD+ precursor, nicotinamide riboside (NR), show similar efficacy in ameliorating kidney disease in a mouse model by significantly reducing molecular markers of kidney dysfunction such as creatinine and blood urea nitrogen (BUN). nad.com

ModelKey FindingsReference
Cisplatin-Induced Acute Kidney Injury (AKI) in MiceProtected kidneys by restoring NAD+ levels and increasing SIRT1 activity. nih.gov
Chronic Kidney Disease (CKD) Models in MiceAttenuated histological and functional kidney damage. nih.gov
Cisplatin-Treated Mice (Kidney Disease Model)Significantly reduced levels of creatinine and BUN, markers of kidney dysfunction. nad.com

Intestinal Barrier Integrity

Preclinical studies indicate that NMN can positively influence the integrity of the intestinal barrier. In a mouse model of inflammatory bowel disease (IBD), NMN treatment was found to improve the morphology of the intestine, restore the function of the intestinal mucosal barrier, and reduce the expression of pro-inflammatory factors in the serum. researchgate.netlcsciences.com

Long-term NMN treatment in mice has been shown to increase the number of intestinal goblet cells and the thickness of the mucus layer, both of which are crucial for a healthy intestinal barrier. nmn.comresearchgate.net It also led to an increase in the expression of tight junction proteins. researchgate.net These findings suggest that NMN helps to reduce intestinal mucosal permeability and maintain the integrity of the mucosal barrier. nmn.comnih.gov Furthermore, NMN has been observed to modulate the gut microbiota, increasing the abundance of beneficial bacteria. researchgate.netresearchgate.net

ModelKey FindingsReference
Dextran Sodium Sulfate (DSS)-Induced Inflammatory Bowel Disease (IBD) in MiceImproved intestinal morphology, restored intestinal mucosal barrier function, and reduced serum pro-inflammatory factors. researchgate.netlcsciences.com
Long-Term NMN Treatment in MiceIncreased intestinal goblet cells, mucus thickness, and expression of tight junction proteins. Reduced intestinal mucosal permeability. nmn.comresearchgate.netnih.gov

Neurobiological Systems and Cognitive Function

Neuroprotective Mechanisms in Models of Neurodegeneration (e.g., Alzheimer's Disease, Parkinson's Disease)

In preclinical models of Alzheimer's disease, NMN has demonstrated significant neuroprotective effects. In a mouse model of Alzheimer's (APPswe/PS1dE9 mice), NMN treatment led to a significant decrease in the production of amyloid-beta (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer's patients. alzdiscovery.org This was accompanied by a reduction in amyloid plaque burden, prevention of synapse loss, and a decrease in inflammatory responses. alzdiscovery.org In the same model, NMN was also found to restore mitochondrial respiratory function. alzdiscovery.org In a rat model of Alzheimer's induced by the infusion of Aβ, NMN treatment improved cognitive function. alzdiscovery.orgnih.gov

In cellular and animal models of Parkinson's disease, NMN has been shown to prevent the death of dopamine neurons by improving mitochondrial function. nad.com Dopaminergic neurons are the primary cells lost in Parkinson's disease, leading to the characteristic motor symptoms. nad.com By boosting NAD+ levels, NMN is believed to support the function of sirtuins, enzymes that play a crucial role in cellular health and longevity, which may be a key to treating age-related neurodegenerative diseases like Parkinson's. nad.com

Disease ModelAnimal/Cell ModelKey FindingsReference
Alzheimer's DiseaseAPPswe/PS1dE9 MiceDecreased Aβ production, amyloid plaque burden, and synapse loss. Restored mitochondrial respiratory function. alzdiscovery.org
Alzheimer's DiseaseRat model with intracerebroventricular infusion of AβImproved cognitive function. alzdiscovery.orgnih.gov
Parkinson's DiseaseMouse cells modeling Parkinson's DiseasePrevented neuron death by improving mitochondrial function. nad.com

Modulation of Neuroinflammation and Oxidative Stress in the Brain

NMN has been shown to exert beneficial effects on neuroinflammation and oxidative stress in the brain in various preclinical models. In a mouse model of Alzheimer's disease, NMN treatment significantly decreased inflammatory responses, as indicated by reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. alzdiscovery.org

In a mouse model of sepsis, a condition that can trigger systemic inflammation and cognitive impairments, NMN treatment was found to reduce brain inflammation and oxidative stress. nmn.com Specifically, NMN diminished the levels of pro-inflammatory molecules and reactive oxygen species (ROS) in the hippocampus, a brain region crucial for memory. nmn.com These effects were associated with the activation of SIRT1. nmn.com Furthermore, in a model of brain injury caused by intracranial hemorrhage, NMN has shown promise by inhibiting neuroinflammation and oxidative stress. researchgate.net

ModelKey FindingsReference
APPswe/PS1dE9 Mouse Model of Alzheimer's DiseaseDecreased inflammatory responses (reduced IL-1β, IL-6, TNF-α). alzdiscovery.org
Sepsis Mouse ModelReduced brain inflammation and oxidative stress in the hippocampus. nmn.com
Intracranial Hemorrhage Brain Injury ModelInhibited neuroinflammation and oxidative stress. researchgate.net

Enhancing Neurovascular Coupling and Cerebral Blood Flow

Preclinical research has highlighted the potential of NMN to improve cerebrovascular function. Neurovascular coupling (NVC) is the process by which cerebral blood flow is adjusted to meet the metabolic demands of neuronal activity, and it is essential for healthy cognitive function. nih.gov In aged mice, which exhibit impaired NVC, NMN supplementation has been shown to rescue these responses. nih.govresearchgate.net

The mechanism behind this improvement appears to be an increase in endothelial nitric oxide (NO)-mediated vasodilation. nih.govresearchgate.net This restoration of NVC in aged mice following NMN treatment was associated with significantly improved spatial working memory and gait coordination. nih.govresearchgate.net These findings suggest that a decline in NAD+ availability with age contributes to cerebrovascular dysfunction, which in turn can exacerbate cognitive decline, and that NMN may help to counteract this process. nih.govresearchgate.net

ModelKey FindingsReference
Aged MiceRescued neurovascular coupling (NVC) responses by increasing endothelial nitric oxide (NO)-mediated vasodilation. nih.govresearchgate.net
Aged MiceImproved spatial working memory and gait coordination, associated with restored NVC. nih.govresearchgate.net

Impact on Neuronal Survival and Plasticity

Nicotinamide mononucleotide (β-NMN) has demonstrated significant neuroprotective effects in various preclinical models. Research indicates that β-NMN supports neuronal survival by improving energy metabolism and reducing cellular stress. In a rat model of Alzheimer's disease, administration of β-NMN was found to improve cognitive function and reduce neuronal cell death in the hippocampus. nih.gov This neuroprotective effect is linked to the enhancement of NAD+ levels, which can decrease the toxicity of Aβ oligomers, proteins that accumulate in the brains of Alzheimer's patients. nih.gov Studies have shown that β-NMN treatment can lead to a significant reduction in neuronal death, with one study observing a 65% decrease in cell death in treated Alzheimer's model rats compared to untreated controls. nih.gov

Furthermore, β-NMN has been shown to protect neurons from damage induced by severe hypoglycemia. In rat models of hypoglycemia-induced brain injury, β-NMN administration significantly reduced neuronal death by as much as 83% compared to controls receiving only glucose. plos.org This protective mechanism is critically dependent on NAD+, as inhibiting NAD+ synthesis reverses the beneficial effects of β-NMN. plos.org

The compound also plays a role in enhancing neuroplasticity. β-NMN is suggested to stimulate the production of brain-derived neurotrophic factor (BDNF), a key protein in supporting the survival of existing neurons and promoting the growth and differentiation of new neurons and synapses. nih.gov By boosting NAD+ levels, β-NMN supports the high energy demands of brain cells, which is essential for synaptic plasticity and the processes of learning and memory. nih.gov This is further supported by findings that β-NMN helps to maintain the integrity of neural circuits by activating sirtuins, a class of proteins involved in neuroprotection and longevity. nih.gov

Model SystemKey FindingsReference
Rat Model of Alzheimer's DiseaseImproved cognition, reduced neuronal cell death (~65%), lowered cellular stress. nih.gov
Rat Model of HypoglycemiaReduced neuronal death by 83%, prevented cognitive impairment. plos.org
Human Embryonic Stem Cell-derived NeuronsIncreased NAD+ levels, improved cell survival in models of dysfunctional autophagy.
General Preclinical ModelsStimulates Brain-Derived Neurotrophic Factor (BDNF), supporting synaptic plasticity. nih.gov

Cardiovascular Physiology

Endothelial Function and Vascular Health

Preclinical studies have established that β-NMN supplementation can reverse age-related vascular dysfunction. In aged mice, β-NMN treatment has been shown to restore carotid artery endothelium-dependent dilation (EDD) to levels observed in young mice. researchgate.net This improvement is largely attributed to the restoration of nitric oxide (NO) bioavailability, a critical molecule for vasodilation. nih.govresearchgate.net Research demonstrates that β-NMN supplementation significantly improves NO-mediated EDD in aged animals, suggesting a restoration of endothelial nitric oxide synthase (eNOS) function. nih.gov The mechanism involves β-NMN boosting NAD+ levels within the vasculature, which subsequently activates the NAD+-dependent deacetylase SIRT1, a key regulator of endothelial health. nih.govresearchgate.net In aged mice, NMN treatment was also found to improve neurovascular coupling, the process that increases cerebral blood flow in response to neural activity, which is crucial for cognitive function.

Attenuation of Oxidative Stress in Vascular Tissues

A primary mechanism through which β-NMN improves vascular health is by mitigating oxidative stress. Aging is associated with increased production of reactive oxygen species (ROS) in arteries, leading to endothelial dysfunction. Studies in aged mice have shown that β-NMN supplementation normalizes superoxide (B77818) production in the aorta. nih.govresearchgate.net Furthermore, β-NMN treatment markedly reduces the abundance of nitrotyrosine, a marker of oxidative damage, in the aortic tissue of old mice. nih.govresearchgate.net The reduction in oxidative stress is linked to the activation of SIRT1, which can upregulate antioxidant defense mechanisms. For instance, in vitro experiments have shown that incubating aortas from old mice with β-NMN increases the expression of manganese superoxide dismutase (MnSOD), a primary mitochondrial antioxidant enzyme. nih.gov By reducing the burden of oxidative stress, β-NMN helps preserve endothelial function and the structural integrity of blood vessels. nih.gov

Preclinical Models of Ischemia-Reperfusion Injury

β-NMN has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. In mouse models, administering β-NMN before ischemia or during reperfusion significantly reduces the infarct size, the area of dead tissue resulting from I/R. plos.orgnmn.com One study found that NMN injection 30 minutes before ischemia reduced the infarct size by approximately 44%. nmn.com The protective effect is mediated by the NAD+-dependent deacetylase SIRT1. plos.org β-NMN administration boosts cardiac NAD+ levels, which are typically depleted during ischemia, thereby enhancing SIRT1 activity. plos.orgnmn.com This activation leads to the deacetylation of downstream targets like FoxO1, contributing to the observed cardioprotection. plos.org The benefits of β-NMN are not limited to the heart; it has also been shown to prevent retinal dysfunction and suppress inflammation in mouse models of retinal I/R injury. mdpi.comnih.gov

Anti-Atherogenic Effects

β-NMN exhibits properties that may counteract the development of atherosclerosis, the hardening and narrowing of arteries due to plaque buildup. In mouse models of atherosclerosis, β-NMN supplementation has been shown to effectively suppress the formation of arterial plaques. nmn.com Research indicates that an 8-week treatment with β-NMN reduced arterial plaque formation by 38% and decreased fat deposition within these plaques by 43% in mice on a high-fat diet. nmn.com The anti-atherosclerotic effects are attributed to β-NMN's ability to reduce inflammation and oxidative stress within the aorta. nmn.com Furthermore, β-NMN administration in aged mice promotes an anti-aging and anti-atherogenic miRNA expression profile in the aorta, suggesting that it can epigenetically rejuvenate the vascular system. nih.gov

Cardiovascular AreaModel SystemKey FindingsReference
Endothelial Function Aged MiceRestored endothelium-dependent dilation; Increased Nitric Oxide (NO) bioavailability. nih.govresearchgate.net
Vascular Oxidative Stress Aged MiceNormalized superoxide production; Reduced aortic nitrotyrosine (oxidative damage marker). nih.govresearchgate.net
Ischemia-Reperfusion Mouse HeartReduced infarct size by up to 44%; Protection mediated by SIRT1 activation. plos.orgnmn.com
Atherosclerosis Mouse ModelReduced arterial plaque formation by 38%; Decreased fat deposition in plaques by 43%. nmn.com

Reproductive Biology and Oocyte Quality

Research in preclinical models indicates that β-NMN can mitigate the age-related decline in female fertility. A primary factor in reproductive aging is the deterioration of oocyte (egg) quality, which is associated with decreased levels of NAD+. Studies in naturally aged mice have shown that β-NMN supplementation can effectively improve the quality of oocytes by restoring their NAD+ content. nmn.comuthever.com

Administration of β-NMN to aged female mice resulted in an increased number of ovulated oocytes and a higher maturation rate, while reducing the incidence of fragmentation, a sign of poor oocyte health. nmn.comuthever.com This improvement in oocyte quality translates to better reproductive outcomes. β-NMN supplementation was found to enhance the fertilization ability of aged oocytes and significantly promote the subsequent development of embryos, leading to a higher formation rate of blastocysts. nmn.comnih.gov

The underlying mechanism appears to involve the restoration of mitochondrial function. β-NMN supplementation in aged porcine oocytes significantly increased mitochondrial content and reduced levels of reactive oxygen species (ROS), indicating improved mitochondrial health and reduced oxidative stress. nih.gov Furthermore, β-NMN has been shown to protect oocytes from damage caused by environmental toxins, such as phthalates, by preventing mitochondrial dysfunction, DNA damage, and cell death. nmn.com These findings suggest that by restoring cellular NAD+ levels, β-NMN can rescue critical aspects of oocyte quality and function that decline with age. nmn.comnih.gov

Cutaneous Biology and Ultraviolet Radiation-Induced Damage Response

The mechanisms underlying these protective effects involve the modulation of oxidative stress and inflammatory responses. nih.govresearchgate.net NMN treatment has been shown to enhance the activity of antioxidant enzymes and increase the release of anti-inflammatory cytokines, while reducing the production of pro-inflammatory cytokines and hydrogen peroxide. nih.govresearchgate.net At a molecular level, NMN is suggested to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn upregulates the expression of downstream antioxidant genes. nih.govfrontiersin.org

A study combining NMN with Lactobacillus fermentum TKSN041 in mice exposed to UVB radiation reported a synergistic effect in mitigating skin damage. frontiersin.orgnmn.com This combination was found to preserve liver morphology and reduce pathological damage to the skin. frontiersin.orglongevitybox.co.uk It significantly increased the serum levels of antioxidant enzymes such as total superoxide dismutase (T-SOD) and catalase (CAT), as well as the anti-inflammatory cytokine interleukin-10 (IL-10). frontiersin.orglongevitybox.co.uk Conversely, it reduced the levels of markers of oxidative stress and inflammation, including malondialdehyde and tumor necrosis factor-alpha (TNF-α). longevitybox.co.uk In the skin, the combination therapy increased the levels of T-SOD, CAT, IL-10, Na+-K+-ATPase, and NAD+. frontiersin.orglongevitybox.co.uk

Furthermore, research has indicated that UV radiation activates both the synthesis of NMN via the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and the consumption of its product, NAD+, by enzymes like poly ADP-ribose polymerase (PARP). nmn.com Supplementation with NMN has been shown to restore the cellular capacity to recover from UV-induced damage. nmn.com

Table 1: Preclinical Studies on NMN in Cutaneous Biology and UV Damage
Model SystemKey FindingsProposed Mechanism of Action
Murine model of UVB-induced photodamageNMN treatment blocked UVB-induced photodamage, maintained normal collagen structure, and reduced mast cell production. nih.govresearchgate.netRegulation of oxidative stress and inflammatory responses via the AMPK signaling pathway. nih.govfrontiersin.org
Mice with UVB-induced skin damageNMN combined with Lactobacillus fermentum TKSN041 reduced skin damage and increased antioxidant enzyme levels. frontiersin.orgnmn.comActivation of the AMPK signaling pathway. frontiersin.orglongevitybox.co.uk
Human skin cellsUV radiation activates both NMN synthesis and NAD+ consumption; NMN supplementation aids recovery from UV damage. nmn.comRestoration of NAD+ levels depleted by PARP activation. nmn.com

Considerations in Oncology Research (e.g., impact on cancer cell metabolism and proliferation)

The role of NMN in oncology is a complex and multifaceted area of preclinical research, with studies reporting varied and sometimes contradictory findings depending on the cancer type, dosage, and experimental model.

Some research suggests that NMN does not promote tumor growth. For instance, a study on a lung cancer mouse model found that NMN did not prevent the formation of lung cancer, nor did it restrain or promote tumor growth. rsc.org Similarly, research on ovarian cancer models indicated that NMN did not encourage tumor growth. omre.co In the context of breast cancer, one study on nine breast cancer cell lines showed that NMN did not stimulate tumor growth. omre.co Another study found that NMN impeded the growth and metastasis of triple-negative breast cancer in immunodeficient mice. nmn.com

Conversely, other studies have raised concerns about the potential for NMN to support cancer cell proliferation. Since cancer cells have a high metabolic rate and rely on NAD+ for their growth and survival, there is a theoretical risk that increasing NAD+ levels with NMN could fuel tumor progression. purovitalis.comnovoslabs.com For example, one study indicated that continuous NMN supplementation might enhance the development and progression of UV-induced skin cancer in mice. creighton.eduresearchgate.net This study observed an increased tumor multiplicity and a higher mutation burden in NMN-supplemented mice exposed to UV radiation. creighton.eduresearchgate.net In vitro, NMN was also found to increase the proliferation and migration of cutaneous squamous cell carcinoma cells. creighton.eduresearchgate.net Research on glioblastoma has also suggested that the NAD+ pathway, for which NMN is a precursor, is overactive in this aggressive brain cancer and that an enzyme involved in NMN production, NAMPT, is associated with poorer patient outcomes. wustl.edu

Interestingly, some preclinical studies suggest a dose-dependent inhibitory effect of NMN on certain cancers. A study on lung adenocarcinoma found that high-dose NMN inhibited tumor growth both in vitro and in vivo by inducing a form of iron-dependent cell death called ferroptosis. healthspanx.org

Furthermore, there is emerging evidence that NMN may enhance the efficacy of cancer immunotherapies. purovitalis.com By boosting cellular NAD+ levels, NMN has been suggested to improve the effectiveness of treatments aimed at inhibiting the PD-L1 immune checkpoint. purovitalis.com

Table 2: Preclinical Studies on NMN in Oncology Research
Cancer TypeModel SystemKey FindingsReference
Lung CancerMouse xenograft modelNMN did not prevent tumor formation or affect tumor growth. rsc.org
Lung AdenocarcinomaIn vitro and in vivo modelsHigh-dose NMN inhibited tumor growth by promoting ferroptosis. healthspanx.org
Breast CancerNine breast cancer cell linesNMN did not stimulate tumor growth. omre.co
Triple-Negative Breast CancerImmunodeficient miceNMN impeded tumor growth and metastasis. nmn.com
UV-induced Skin CancerSKH-1 miceNMN supplementation enhanced tumor development and progression. creighton.eduresearchgate.net
GlioblastomaHuman glioblastoma cellsThe NAD+ pathway, for which NMN is a precursor, is overactive and associated with poor prognosis. wustl.edu

Methodological Approaches and Future Directions in Nmn Research

In Vitro Cellular Models and Mechanistic Studies

In vitro cellular models are fundamental for dissecting the specific molecular mechanisms of NMN. These controlled environments allow researchers to observe the direct effects of NMN on cellular processes without the complexities of a whole organism.

Studies using various cell types have provided key insights. For instance, in an immortalized cone photoreceptor cell line (661W), NMN treatment has been shown to suppress cell death induced by oxidative stress. researchgate.net Mechanistic investigations in these cells revealed that NMN's protective effects are associated with the upregulation of SIRT1 and heme oxygenase-1 (HO-1) signaling. aging-us.com Similarly, in human proximal tubule cells, NMN supplementation has been observed to reduce DNA damage and cellular senescence caused by hydrogen peroxide and hypoxia. aginganddisease.org

Research on mesenchymal stem cells (MSCs) has demonstrated that NMN can combat replicative senescence, a major limitation in their clinical application. Late-passage MSCs exhibit lower levels of NAD+ and reduced expression of Sirt3, a key mitochondrial deacetylase. NMN supplementation was found to increase intracellular NAD+ levels, enhance Sirt3 expression, and improve mitochondrial function, thereby rescuing the senescent phenotype. mdpi.com Conversely, inhibiting Sirt3 in early-passage MSCs led to increased senescence, an effect that could be reversed by NMN administration. mdpi.com

In ovarian granulosa cells, which are crucial for oocyte development, NMN has been shown to protect against hydrogen peroxide-induced damage. Transcriptome analysis revealed that NMN supplementation could partially prevent abnormalities in gene expression patterns related to the cell cycle, senescence, and cell death. mdpi.com Specifically, NMN was found to decrease the expression of the tumor suppressor protein p53 and increase the expression of cyclin-dependent kinase 1 (Cdk1), suggesting a mechanism for alleviating cell cycle arrest. mdpi.com

These in vitro studies are instrumental in building a foundational understanding of NMN's mode of action at the cellular level, highlighting its role in modulating pathways related to stress resistance, mitochondrial health, and cell cycle regulation.

In Vivo Animal Models: Contributions to Understanding Physiological Effects

Animal models, predominantly mice, have been indispensable for understanding the systemic and physiological effects of NMN administration. These studies bridge the gap between cellular mechanisms and organism-level outcomes, providing evidence for NMN's potential to influence health and disease.

Long-term studies have been particularly revealing. In one comprehensive 12-month study, orally administered NMN in wild-type mice was shown to mitigate many age-associated physiological declines. The research noted that NMN suppressed age-related body weight gain, enhanced energy metabolism, promoted physical activity, and improved insulin (B600854) sensitivity and plasma lipid profiles. researchgate.net These effects occurred without any observed toxicity or deleterious effects. researchgate.net

The neuroprotective effects of NMN have been documented in various models. In aged mice, NMN supplementation improved cognitive function by enhancing neurovascular coupling responses and cerebral blood flow. consensus.app In a mouse model of retinal detachment, NMN administration protected photoreceptors from degeneration by reducing cell death, macrophage infiltration, and glial activation. aging-us.com Furthermore, in models of spinal cord injury, NMN supplementation restored NAD+ levels, promoted motor function recovery, and alleviated pain. nih.gov

NMN's impact on metabolic health is a significant area of investigation. In diet-induced obese mouse models, NMN was found to restore insulin action and secretion. aginganddisease.org It has also been shown to improve glucose tolerance and enhance insulin sensitivity in other models. researchgate.net These metabolic benefits are often linked to improved mitochondrial function. aginganddisease.orgresearchgate.net

Cardiovascular and muscular health are also positively influenced by NMN in animal studies. NMN has been found to protect the heart from ischemia/reperfusion injury. aginganddisease.org In aged mice, it helps maintain the progenitor/neural stem cell population and repairs arterial muscle and skeletal muscle mitochondrial function. aginganddisease.org

The following table summarizes key findings from various in vivo animal studies:

Model System Key Physiological Effects Observed with NMN Administration Associated Mechanistic Insights
Aging Wild-Type Mice Mitigated age-associated body weight gain, enhanced energy metabolism, improved insulin sensitivity, and plasma lipid profile. researchgate.netfrontiersin.orgPrevented age-associated changes in gene expression in metabolic organs; enhanced mitochondrial oxidative metabolism. researchgate.net
Aging Mice (Cognition) Improved cognitive performance, enhanced neurovascular coupling, and cerebral blood flow. consensus.appRestoration of NAD+ levels and improved vascular health. consensus.app
Mouse Model of Retinal Detachment Reduced photoreceptor cell death, decreased neuroinflammation, and preserved outer nuclear layer thickness. aging-us.comIncreased retinal NAD+ levels, upregulation of SIRT1 and HO-1. aging-us.com
Mouse Model of Sepsis Decreased bacterial load, reduced clinical signs of distress, and lowered mortality. frontiersin.orgDownregulated genes controlling inflammation and upregulated genes for bioenergetic metabolism in heart and lungs. frontiersin.org
D-galactose-induced Aging Mouse Model Improved cognitive performance, reduced systemic and neuroinflammatory markers, enhanced mitochondrial function. frontiersin.orgActivation of the Sirt1/AMPK/PGC-1α pathway. frontiersin.org

Metabolic Engineering and Biotechnological Production of NMN

The growing interest in NMN has spurred the development of efficient and sustainable production methods. While chemical synthesis is possible, biological production routes, including microbial fermentation and enzymatic catalysis, are gaining favor due to their milder reaction conditions and environmental friendliness. mdpi.comnih.gov

Metabolic engineering of microorganisms like Escherichia coli and lactic acid bacteria (LAB) is a primary focus for NMN biosynthesis. nih.govfrontiersin.org The core strategy involves enhancing the natural salvage pathway for NAD+ synthesis, where the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. nih.gov

Several key metabolic engineering strategies are employed to increase NMN yields:

Enzyme Optimization: Overexpressing key enzymes like NAMPT or using more efficient versions from different organisms can significantly boost production. mdpi.comnih.gov

Enhancing Precursor Supply: Increasing the intracellular pools of the precursors NAM and PRPP is crucial. This can be achieved by strengthening metabolic fluxes towards these molecules. mdpi.comnih.gov

Inhibiting Byproduct Formation: Knocking out genes responsible for converting NMN into other molecules (like NAD+) or into degradation products helps to accumulate the desired NMN. mdpi.com

Promoting Product Export: Overexpressing specific transporter proteins can facilitate the export of NMN from the cell, preventing feedback inhibition and simplifying purification. mdpi.com

Researchers have successfully engineered E. coli strains to produce significant titers of NMN. For example, by enhancing the supply of PRPP and ATP and fine-tuning gene expression, one study achieved an NMN titer of 496.2 mg/L. nih.gov Another effort in E. coli reported yields as high as 16,200 mg/L in a bioreactor. mdpi.com The use of food-grade organisms like lactic acid bacteria is also being explored to create platforms for producing NMN for nutritional applications. frontiersin.org

Beyond whole-cell fermentation, cell-free enzymatic synthesis is an emerging and promising strategy for NMN production. nih.gov This approach uses a cascade of purified enzymes in vitro to convert simple substrates into NMN, offering potentially higher purity and control over the reaction. mdpi.comnih.gov

Microbial Cell Factories for Enhanced NMN Yields

The production of β-nicotinamide mononucleotide (NMN) through microbial fermentation is a rapidly advancing field, offering a more sustainable and environmentally friendly alternative to chemical synthesis. researchgate.nettandfonline.com Scientists are engineering various microorganisms, such as Escherichia coli and the yeast Pichia pastoris, to act as "cell factories" that can produce high levels of NMN. researchgate.netnih.gov

One of the primary strategies involves using whole-cell biocatalysis, where the entire microorganism serves as the catalyst. frontiersin.org This approach is advantageous because the enzymes needed for NMN synthesis are contained within the cell, which simplifies the process and allows for the continuous regeneration of essential molecules called cofactors, reducing the need for expensive additives. frontiersin.org

Researchers have successfully engineered E. coli to produce NMN. researchgate.net For example, by introducing the gene for nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NMN synthesis, from different organisms, scientists have significantly increased NMN production. researchgate.netnih.gov In one study, overexpressing a specific NAMPT from Haemophilus ducreyi in E. coli resulted in a peak NMN production of 15.42 mg/L. researchgate.net Another study achieved a 130-fold increase in NMN yield by using a NAMPT from Ralstonia solanacearum. researchgate.net

Lactic acid bacteria (LAB) are also being explored as a platform for producing food-grade NMN due to their probiotic properties. researchgate.netfrontiersin.org While research in this area is more recent, the development of genetic engineering tools like CRISPR/Cas9 is accelerating progress in optimizing LAB for NMN synthesis. frontiersin.org

Yeast, particularly Pichia pastoris, is another promising host for NMN production. nih.gov Researchers have successfully engineered yeast to produce NMN through two main strategies: semi-biosynthesis, which converts a precursor molecule (nicotinamide) to NMN, and de novo biosynthesis, which creates NMN from basic building blocks like glucose or ethanol. nih.gov Through extensive metabolic engineering, scientists have achieved NMN titers of approximately 1000 mg/L in fed-batch bioreactor cultivations. nih.gov

A significant challenge in microbial NMN production is the high cost of certain substrates, particularly ATP, which provides the energy for the enzymatic reactions. nih.gov To address this, researchers are developing ATP regeneration systems within the microbial cells. nih.govmdpi.com One such system uses an enzyme called polyphosphate kinase to recycle ATP, which can significantly reduce production costs. nih.gov

The table below summarizes some of the microbial systems and the corresponding NMN yields that have been achieved.

Microbial HostKey Engineering StrategyNMN Yield
Escherichia coliOverexpression of NadV (NAMPT from Ralstonia solanacearum)1.5 mmol/L
Escherichia coliExpression of Nampt from Haemophilus ducreyi and PRPP synthase from Bacillus amyloliquefaciens15.42 mg/L
Escherichia coliComprehensive metabolic engineering, including transporter expression6.79 g/L
Pichia pastorisFed-batch cultivation with semi-biosynthesis from nicotinamide1004.6 mg/L
Pichia pastorisFed-batch cultivation with de novo biosynthesis from ethanol980.4 mg/L

This table presents data from various studies and is intended for illustrative purposes. Direct comparison of yields may not be appropriate due to differences in experimental conditions.

Enzyme Optimization and Pathway Rewiring

A key focus in enhancing NMN production is the optimization of the enzymes involved in its synthesis and the "rewiring" of metabolic pathways to channel more resources towards NMN. mdpi.comresearchgate.net This involves several sophisticated metabolic engineering strategies. researchgate.net

Enzyme Optimization:

Another important enzyme is nicotinamide riboside kinase (NRK), which catalyzes the phosphorylation of nicotinamide riboside (NR) to form NMN. frontiersin.org Scientists have identified and characterized NRKs from various organisms, including yeast and humans. frontiersin.org A particularly active NRK was discovered in Kluyveromyces marxianus (Klm-NRK), which has shown great promise for efficient NMN synthesis. d-nb.info The purified Klm-NRK exhibited a high specific activity of 7.9 U/mg, which is the highest reported among NRKs. d-nb.info

Pathway Rewiring:

Metabolic pathway rewiring aims to direct the flow of molecules within the cell towards the production of NMN and away from competing pathways. frontiersin.orgresearchgate.net A critical precursor for NMN synthesis is 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.netmdpi.com Strategies to increase the intracellular supply of PRPP often involve enhancing the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.com For instance, overexpressing the genes for key PPP enzymes like zwf or gnd can improve the carbon flux towards PRPP. frontiersin.org

To further boost NMN production, scientists also work to eliminate or reduce the formation of byproducts. mdpi.com This can be achieved by knocking out genes responsible for pathways that divert precursors or degrade NMN. mdpi.com Additionally, researchers are engineering cells to improve the export of NMN out of the cell by overexpressing specific transporter proteins. mdpi.com One such transporter, PnuC, has been identified and utilized to enhance NMN output. researchgate.net

The table below highlights some of the key enzymes and pathway modifications used to improve NMN synthesis.

Enzyme/Pathway TargetStrategyOrganismImpact on NMN Synthesis
Nicotinamide Phosphoribosyltransferase (NAMPT)Overexpression and use of enzymes from various sourcesE. coli, P. pastorisIncreased NMN titer and yield. nih.govmdpi.com
Nicotinamide Riboside Kinase (NRK)Identification and use of highly active variants (e.g., Klm-NRK)Kluyveromyces marxianusHigh conversion rate of NR to NMN. d-nb.info
Pentose Phosphate Pathway (PPP)Overexpression of key enzymes (zwf, gnd)E. coliEnhanced supply of the precursor PRPP. frontiersin.org
Byproduct PathwaysGene knockout to eliminate competing reactionsE. coliReduced loss of intermediates and increased NMN accumulation. mdpi.com
NMN Transporters (e.g., PnuC)Overexpression of transporter proteinsE. coliEnhanced export of NMN from the cell. nih.govmdpi.com

Emerging Concepts and Unexplored Avenues in NMN Biology

The understanding of NMN's role in biology is continually evolving, with new research opening up exciting and previously unexplored areas of investigation.

One emerging concept is the idea of the "NAD World 3.0," which posits that NMN acts as a systemic signaling molecule that helps maintain the body's biological robustness as it ages. nih.govnmn.com This theory highlights the importance of inter-tissue communication, particularly between the hypothalamus, adipose tissue, and skeletal muscle, in the control of aging and longevity. nih.gov A key component of this concept is the discovery of a specific transporter for NMN, called Slc12a8, which allows for the rapid uptake of NMN into cells. nmn.comwashu.edu The existence of this transporter suggests a direct and efficient mechanism for NMN to exert its effects throughout the body. washu.edu

Research is also beginning to uncover the intricate interplay between NMN, gut microbiota, and host metabolism. nih.gov Studies have shown that gut bacteria possess enzymes that can convert NMN into other NAD+ precursors, suggesting a role for the microbiome in modulating the body's NAD+ pools. nih.gov This opens up the possibility of influencing NAD+ metabolism through interventions that target the gut microbiome.

Another area of growing interest is the potential for NMN to induce metabolic shifts in cells, particularly in response to damage. uci.edu When cells are damaged, they can undergo a metabolic change to promote survival, a process that involves the depletion of NAD+. uci.edu Research suggests that NMN may be able to restore the viability of damaged cells by reversing this metabolic shift. uci.edu

Furthermore, the role of NMN is being investigated in the context of what are known as extracellular vesicles. These are tiny particles released by cells that can carry molecules like the NMN-synthesizing enzyme eNAMPT, potentially influencing NAD+ levels in distant tissues. nmn.com

Future research is likely to delve deeper into these areas, as well as explore other uncharted territories in NMN biology. For instance, the precise mechanisms by which NMN crosses the blood-brain barrier and its specific effects on different brain cell types are still being elucidated. Understanding the tissue-specific and even cell-type-specific responses to NMN will be crucial for a comprehensive understanding of its biological functions. The potential for sex-specific differences in the response to NMN supplementation is another area that warrants further investigation. nih.gov

Q & A

Q. What are the key enzymatic pathways for NMN biosynthesis in microbial systems, and how can researchers optimize substrate concentrations to maximize yield?

Methodological Approach:

  • Use microbial systems (e.g., E. coli) to express pathways like the XP (xylose) or AP (arabinose) routes for ribose-5-phosphate synthesis, followed by PRPP generation and NMN production via NAMPT .
  • Optimize substrate concentrations (e.g., 25 mM NAM, 40 mM glucose) through dose-response experiments to identify inhibitory thresholds and catalytic efficiency .
  • Validate pathway efficiency via HPLC or LC-MS to quantify NMN titers under varying pH (7.4–10.0) and temperature (18–30°C) conditions .

Q. How should researchers design experiments to assess NMN's role in NAD+ biosynthesis across different biological models?

Methodological Approach:

  • Employ isotopic labeling (e.g., ¹⁵N-NAM) to trace NMN incorporation into NAD+ pools in cell cultures or animal models .
  • Use knockout models (e.g., NAMPT-deficient cells) to isolate NMN-specific effects on NAD+ levels .
  • Analyze time-course data to distinguish acute vs. chronic NMN supplementation effects .

Q. What analytical techniques are most reliable for quantifying NMN in complex biological matrices?

Methodological Approach:

  • Prioritize LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-NMN) to minimize matrix interference .
  • Validate methods using spike-recovery experiments in plasma, tissue homogenates, or microbial lysates .
  • Cross-validate results with enzymatic assays (e.g., NAD+ cycling kits) to confirm functional NMN activity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding the thermal stability and catalytic activity of NMN deamidases across different bacterial species?

Methodological Approach:

  • Perform comparative enzyme kinetics (e.g., Oceanobacillus iheyensis PncC vs. other species) to identify structural determinants of stability (e.g., conserved residues in CinA/MocF domains) .
  • Use circular dichroism (CD) spectroscopy to correlate thermal denaturation profiles (e.g., 50–65°C) with activity loss .
  • Apply phylogenetic analysis to classify NMN deamidases into subgroups (e.g., 12 subgroups identified) and link domain architectures to functional divergence .

Q. What experimental strategies address the inhibitory effects of high NAM concentrations on NMN synthesis in vitro?

Methodological Approach:

  • Implement fed-batch systems to maintain NAM below inhibitory thresholds (e.g., <25 mM) while sustaining NMN production .
  • Engineer NAMPT variants via directed evolution to reduce substrate inhibition .
  • Use computational modeling (e.g., Michaelis-Menten kinetics with non-competitive inhibition terms) to predict optimal NAM/NMN ratios .

Q. How should researchers design multi-omics studies to elucidate NMN's systemic effects on aging-related pathways?

Methodological Approach:

  • Integrate transcriptomics (RNA-seq), metabolomics (untargeted LC-MS), and proteomics (TMT labeling) in NMN-treated vs. control models .
  • Apply pathway enrichment analysis (e.g., KEGG, GO) to identify NAD+-dependent processes (e.g., sirtuin activation, mitochondrial biogenesis) .
  • Validate findings using CRISPR/Cas9-mediated gene silencing of candidate targets (e.g., SIRT1, PARP1) .

Q. What statistical frameworks are optimal for analyzing dose-dependent NMN effects in preclinical studies with small sample sizes?

Methodological Approach:

  • Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions and ANOVA with post-hoc corrections (e.g., Tukey HSD) for multi-group comparisons .
  • Apply mixed-effects models to account for inter-individual variability in longitudinal studies .
  • Calculate effect sizes (e.g., Cohen’s d) to assess biological significance beyond p-values .

Methodological Best Practices

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data (NMR, MS) and computational models .
  • Ethical Reporting : Disclose conflicts of interest (e.g., proprietary NMN synthesis methods) and provide raw data in supplementary files .
  • Reproducibility : Include step-by-step protocols for enzyme assays (e.g., OiPncC activity measurements at pH 10.0) and NMN extraction methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.